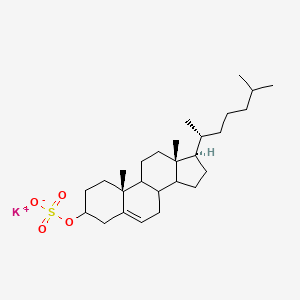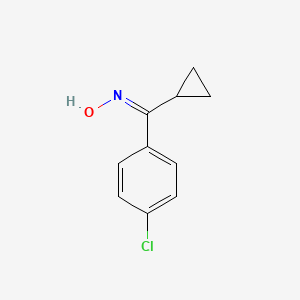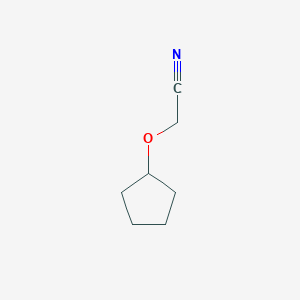
(2-Chloro-4-methoxyphenyl)(phenyl)methanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Phosphonic Acid Derivatives Synthesis
Phosphonic acids, which share structural similarities with (2-Chloro-4-methoxyphenyl)(phenyl)methanone due to their aromatic components, are pivotal in a myriad of applications including bioactive properties for drugs and pro-drugs, bone targeting, and the design of supramolecular or hybrid materials. The synthesis methods of phosphonic acids, as outlined by Sevrain et al. (2017), highlight the compound's potential utility in facilitating the development of novel materials with enhanced functionality Sevrain, M., Berchel, M., Couthon, H., & Jaffrès, P. (2017).
Environmental Estrogen Model Studies
(2-Chloro-4-methoxyphenyl)(phenyl)methanone, due to its structural characteristics, may be utilized in studies similar to those involving methoxychlor, an environmental estrogen. Cummings (1997) detailed methoxychlor's proestrogenic activity and its metabolism into active estrogenic forms, providing insights into the environmental impact of related compounds on fertility and developmental processes Cummings, A. (1997).
Analytical Chemistry Applications
In analytical chemistry, compounds like (2-Chloro-4-methoxyphenyl)(phenyl)methanone are essential for developing methodologies for basic drug analysis. Flanagan et al. (2001) discussed the use of SCX-modified silica HPLC columns for retaining basic drugs, indicating the potential of related compounds in enhancing analytical techniques for pharmaceutical analysis Flanagan, R., Harvey, E. J., & Spencer, E. P. (2001).
Biopolymer Production
Research by Kubaczyński et al. (2019) on methanotrophic bacteria producing poly-3-hydroxybutyrate demonstrates the potential of utilizing (2-Chloro-4-methoxyphenyl)(phenyl)methanone in studies related to biopolymer production. This research underscores the compound's relevance in developing sustainable materials Kubaczyński, A., Pytlak, A., & Stępniewska, Z. (2019).
Methanotrophic Bacteria Research
The study by Strong et al. (2015) on methanotrophs highlights the broad application spectrum of (2-Chloro-4-methoxyphenyl)(phenyl)methanone in research focusing on methane utilization by bacteria. This research points to the compound's potential in biotechnological applications aimed at environmental sustainability Strong, P., Xie, S., & Clarke, W. (2015).
Safety And Hazards
Propriétés
IUPAC Name |
(2-chloro-4-methoxyphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJSWIHXEQZFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-methoxyphenyl)(phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride](/img/structure/B3371257.png)
![3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3371258.png)


![tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3371287.png)
![3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B3371293.png)







![Acetonitrile, [(3-phenyl-2-propenyl)oxy]-](/img/structure/B3371356.png)